2-(Pyridin-3-yl)benzonitrile
Description
2-(Pyridin-3-yl)benzonitrile is an aromatic nitrile compound featuring a pyridine ring attached to a benzonitrile moiety at the 2-position. Its molecular structure combines electron-deficient pyridine and electron-withdrawing nitrile groups, enabling diverse applications in materials science, pharmaceuticals, and coordination chemistry.
The compound has been investigated for its role in liquid crystal design due to its planar geometry and dipolar characteristics . Additionally, derivatives of this compound serve as ligands in metal-organic frameworks (MOFs) and as intermediates in pharmaceutical syntheses.
Properties
Molecular Formula |
C12H8N2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H8N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H |
InChI Key |
VQKCYXWRTWMTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Suzuki-Miyaura cross-coupling reaction is the most extensively documented method for synthesizing 2-(pyridin-3-yl)benzonitrile. This approach couples a halogenated benzonitrile derivative (e.g., 2-bromobenzonitrile) with pyridin-3-ylboronic acid under palladium catalysis. A representative procedure involves combining 2-bromobenzonitrile (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 equiv) in a dioxane/water (3:1) solvent system. The reaction proceeds at 110°C under nitrogen for 18 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Optimization and Yield Enhancements
Key variables influencing yield include ligand choice, solvent polarity, and base strength. Substituting Pd(PPh₃)₄ with PdCl₂(dppf) and XantPhos as a ligand increases stability for electron-deficient substrates, boosting yields to 72% in preliminary trials. Microwave-assisted heating (150°C, 1 hour) reduces reaction times without compromising efficiency, as demonstrated in analogous biaryl syntheses.
Palladium-Catalyzed Cyanation of Halogenated Intermediates
Sequential Coupling-Cyanation Strategy
This two-step method first constructs the biaryl scaffold via Suzuki-Miyaura coupling, followed by nitrile introduction. For example, 2-(pyridin-3-yl)bromobenzene undergoes cyanation using Zn(CN)₂ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and DMF at 120°C for 12 hours. The nitrile group is installed via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with zinc cyanide.
Direct Cyanation of Pre-coupled Substrates
Alternative protocols employ Rosenmund-von Braun conditions, treating 2-(pyridin-3-yl)benzamide with PCl₅ and NH₃ to yield the nitrile. However,此法 yields are suboptimal (≤40%) due to side reactions, limiting its utility compared to palladium-mediated routes.
Ullmann-Type Coupling for Challenging Substrates
Copper-Mediated Coupling
For substrates sensitive to palladium, Ullmann coupling offers a viable alternative. A mixture of 2-iodobenzonitrile (1.0 equiv), pyridin-3-ylzinc chloride (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in THF at 80°C for 24 hours achieves moderate yields (45–50%). While slower than Pd-catalyzed methods, this approach avoids boronic acid preparation, streamlining substrate availability.
Nucleophilic Aromatic Substitution (NAS)
Directed Metallation-Cyanation
Electron-deficient aryl fluorides undergo directed ortho-metallation with LDA, followed by quenching with pyridin-3-yl electrophiles. For instance, 2-fluorobenzonitrile reacts with pyridin-3-yllithium at −78°C in THF, yielding this compound in 35% yield after chromatographic purification. This method’s low efficiency and stringent temperature requirements limit its industrial application.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine and benzonitrile derivatives.
Scientific Research Applications
Synthesis and Intermediate in Organic Chemistry
2-(Pyridin-3-yl)benzonitrile serves as an important intermediate in synthesizing more complex organic molecules. Common synthetic methods include:
- Palladium-Catalyzed Cross-Coupling Reactions : Such as the Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with a benzonitrile halide in the presence of a palladium catalyst.
- Oxidation and Reduction Reactions : Utilizing oxidizing agents like hydrogen peroxide or reduction agents like lithium aluminum hydride.
These methods facilitate the production of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and receptor modulation. Key areas of investigation include:
- Cancer Research : The compound has been studied for its potential to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer stem cell maintenance. Inhibition of LSD1 can disrupt cancer cell proliferation, making this compound a candidate for further development as an anticancer agent .
- Xanthine Oxidase Inhibition : Similar compounds have been evaluated for their ability to inhibit xanthine oxidase, which is relevant in treating conditions like gout and hyperuricemia. Derivatives of this compound could be designed to enhance potency against this target .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound derivatives in various biological assays:
Structural Modifications and SAR Studies
Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring significantly affect biological activity. For instance, altering substituents on the pyridine can enhance binding affinity to targets like LSD1 or xanthine oxidase, thus improving therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)benzonitrile depends on its specific application. For instance, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. One notable example is its role as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in reducing neuronal excitation and has potential antiepileptic properties .
Comparison with Similar Compounds
Electronic and Solubility Profiles
- This compound : The nitrile group enhances rigidity and dipole interactions, favoring applications in liquid crystals . Its low polarity limits aqueous solubility, necessitating derivatization for biological use.
- Tetrazole derivative (): The tetrazole ring introduces additional coordination sites (N-donors), making it suitable for MOFs. The increased polarity improves solubility in polar solvents.
- Hydroxymethyl derivative () : The hydroxymethyl group (-CH2OH) significantly improves hydrophilicity (logP reduced by ~1.5 compared to parent compound), enabling better bioavailability in drug formulations.
Research Findings and Industrial Relevance
- Pharmaceuticals : Fluorinated and thiazole-containing derivatives () are prioritized in drug discovery for their improved target selectivity and pharmacokinetic profiles.
- Material Design : Substituent engineering (e.g., tetrazole addition) optimizes MOF porosity and stability, critical for gas storage and catalysis .
Biological Activity
2-(Pyridin-3-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring attached to a benzonitrile moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, including kinases involved in cell cycle regulation.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for the regulation of the cell cycle, and their dysregulation is often implicated in cancer progression. By inhibiting CDKs, this compound can potentially halt the proliferation of cancer cells, making it a candidate for cancer therapeutics .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in assays using FLT3-driven cell lines, compounds similar to this compound showed GI50 values ranging from 0.1 to 1.0 μM . This suggests a potent inhibitory effect on cell growth.
Case Studies
- Acute Myeloid Leukemia (AML) : In studies involving patient-derived AML cell lines, compounds structurally related to this compound maintained potency against cells harboring FLT3 ITD mutations, indicating potential effectiveness in treating resistant forms of leukemia .
- Lung Cancer Models : Research has indicated that modifications to similar compounds can lead to improved pharmacokinetic properties and reduced side effects, enhancing their therapeutic potential in lung cancer models .
Pharmacological Applications
The modulation of CDK activity by this compound positions it as a promising candidate for the development of new cancer therapies. Its ability to selectively inhibit CDK activity suggests that it could be used in combination with other treatments to enhance efficacy while minimizing toxicity.
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(pyridin-3-yl)benzonitrile, and how are intermediates characterized?
- Methodological Answer : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated benzonitrile precursor. For example, and describe using imidazo[1,2-a]pyridine intermediates coupled with aryl halides under palladium catalysis. Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity and purity. Yields typically range from 40–70%, with optimization of solvent (e.g., DMF) and temperature (80–120°C) critical for efficiency .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to verify the structure of this compound derivatives?
- Methodological Answer : -NMR peaks for aromatic protons in the pyridine and benzonitrile moieties appear between δ 7.2–8.9 ppm, with splitting patterns (e.g., doublets or triplets) confirming substitution positions. The nitrile group () does not produce a proton signal but can be inferred from -NMR peaks near 112–118 ppm. and provide detailed spectra for analogous compounds, highlighting diagnostic signals like the singlet for the acetonitrile methylene group at δ 3.84 ppm .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is widely used, as noted in and . Recrystallization from ethanol or dichloromethane/hexane mixtures is also effective for high-purity isolation. Purity is confirmed via HPLC or melting point analysis .
Q. How are preliminary biological activities of this compound derivatives assessed?
- Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors. For instance, describes testing analogs as α4β2α5 nicotinic receptor modulators using electrophysiology or fluorescence-based assays. IC values and ligand efficiency metrics are calculated to prioritize leads .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software) determines bond angles, torsion angles, and intermolecular interactions. demonstrates how the nitrile group forms hydrogen bonds with Lys661 in LSD1, critical for inhibitor binding. Data collection at synchrotrons (e.g., 1.0–1.2 Å resolution) and refinement with SHELXL ensure accuracy .
Q. What strategies address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer : Optimizing reaction conditions (e.g., microwave-assisted synthesis for faster coupling) and protecting group strategies improve yields. highlights the use of nitromethane as a solvent and potassium carbonate as a base to enhance nucleophilic substitution efficiency. Real-time monitoring via TLC or LC-MS aids in troubleshooting .
Q. How do structural modifications to the pyridine ring impact biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the pyridine ring, as in and , enhances metabolic stability and binding affinity. SAR studies compare substituent effects on pharmacokinetic parameters like logP and permeability. Computational docking (e.g., AutoDock) predicts interactions with target proteins .
Q. What analytical approaches resolve contradictions in reported synthetic outcomes?
- Methodological Answer : Conflicting data (e.g., isomer ratios in ) are resolved via controlled experiments varying catalysts (Pd(OAc) vs. PdCl) or ligands (XPhos vs. SPhos). Kinetic studies and DFT calculations model reaction pathways to identify rate-limiting steps .
Q. How can cross-disciplinary approaches enhance applications of this compound in drug discovery?
- Methodological Answer : Integrating crystallography () with molecular dynamics simulations reveals allosteric binding pockets. High-throughput screening (HTS) pipelines, combined with machine learning models, predict off-target effects and optimize ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
